Flupranone

描述

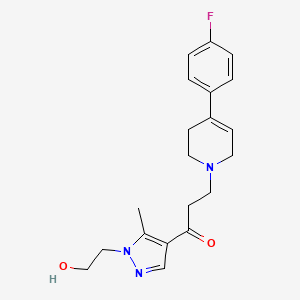

The exact mass of the compound this compound is 357.18525518 g/mol and the complexity rating of the compound is 505. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-[1-(2-hydroxyethyl)-5-methylpyrazol-4-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2/c1-15-19(14-22-24(15)12-13-25)20(26)8-11-23-9-6-17(7-10-23)16-2-4-18(21)5-3-16/h2-6,14,25H,7-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAQRSKEYXLLNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCO)C(=O)CCN2CCC(=CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865008 | |

| Record name | 3-[4-(4-Fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-[1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-4-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21686-09-9, 21686-10-2 | |

| Record name | Ciba 4416B-Go | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021686099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flupranone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021686102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[4-(4-Fluorophenyl)-3,6-dihydropyridin-1(2H)-yl]-1-[1-(2-hydroxyethyl)-5-methyl-1H-pyrazol-4-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUPRANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0U9G33XKT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Fluorenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of fluorenone. All quantitative data is summarized in structured tables for easy comparison, and detailed methodologies for key experiments are provided. Visual diagrams generated using Graphviz illustrate key chemical transformations and conceptual relationships.

Chemical Structure and Identification

Fluorenone (9H-fluoren-9-one) is an aromatic organic compound characterized by a five-membered ring containing a ketone functional group, which is fused to two flanking benzene (B151609) rings. This tricyclic structure imparts a rigid and planar geometry to the molecule, making it a valuable scaffold in medicinal chemistry and materials science.

| Identifier | Value |

| Chemical Formula | C₁₃H₈O |

| Molar Mass | 180.206 g/mol |

| CAS Number | 486-25-9 |

| Appearance | Bright fluorescent yellow solid |

Physicochemical Properties

Fluorenone exhibits distinct physical and chemical properties that are crucial for its application and handling. It is a stable compound but is incompatible with strong oxidizing agents.

Table 1: Physical Properties of Fluorenone

| Property | Value | Reference |

| Melting Point | 81-85 °C | [1] |

| Boiling Point | 341.5 - 342 °C | [1][2] |

| Density | 1.130 g/cm³ (at 99 °C) | [2][3] |

| Vapor Pressure | 0.0000572 mmHg | [1][3] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695), acetone, benzene, ether, and toluene. | [3][4][5] |

| Appearance | Yellow crystalline solid | [1][2][4] |

Spectroscopic Properties

Spectroscopic analysis is essential for the identification and characterization of fluorenone. The key spectral data are summarized below.

Table 2: Spectroscopic Data of Fluorenone

| Technique | Key Features and Wavelengths/Shifts | Reference |

| UV-Vis Spectroscopy | λmax (in dioxane): 258 nm (log ε = 4.90), 294 nm (log ε = 3.62), 328 nm (log ε = 2.89), 378 nm (log ε = 2.43) | [6] |

| Infrared (IR) Spectroscopy | Strong C=O stretch around 1715 cm⁻¹ | [7] |

| ¹H NMR Spectroscopy | Aromatic protons typically resonate between 7.2 and 7.7 ppm. | [3] |

| ¹³C NMR Spectroscopy | Carbonyl carbon (C9) signal around 193 ppm. | [3] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z = 180. | [3] |

Experimental Protocols

Synthesis of Fluorenone by Oxidation of Fluorene (B118485)

This protocol details the synthesis of fluorenone from fluorene via an oxidation reaction.

Materials:

-

Fluorene

-

Glacial acetic acid

-

Sodium hypochlorite (B82951) solution (commercial bleach)

Procedure:

-

In a round-bottom flask, dissolve fluorene in glacial acetic acid with gentle heating.

-

Slowly add the sodium hypochlorite solution to the fluorene solution while stirring. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into a beaker containing ice water to precipitate the crude fluorenone.

-

Collect the yellow solid by vacuum filtration and wash it thoroughly with water.

-

The crude product can be further purified by recrystallization.[4]

Purification of Fluorenone by Recrystallization

This protocol describes the purification of crude fluorenone using recrystallization.

Materials:

-

Crude fluorenone

-

Ethanol (or a suitable solvent like a benzene-ethanol mixture)[8]

Procedure:

-

Place the crude fluorenone in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

If the solution is colored with impurities, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

-

Hot filter the solution through a fluted filter paper to remove the activated charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified yellow crystals of fluorenone by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and allow them to air dry.

Spectroscopic Analysis Protocols

4.3.1. ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of purified fluorenone in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

4.3.2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount of dry, purified fluorenone with dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

4.3.3. UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of purified fluorenone in a suitable UV-transparent solvent (e.g., ethanol or hexane).

-

Acquisition: Record the UV-Vis spectrum using a spectrophotometer, scanning from the UV to the visible region (typically 200-800 nm). Use the pure solvent as a blank for baseline correction.

Chemical Reactions and Pathways

Fluorenone is a versatile intermediate in organic synthesis. Key transformations include its synthesis from fluorene and its reduction to fluorenol.

Key chemical transformations of fluorenone.

While fluorenone itself has not been extensively implicated in specific pharmacological signaling pathways, its rigid structure serves as a crucial scaffold for the development of a wide array of biologically active derivatives. These derivatives have been shown to possess anticancer, antiviral, and antimicrobial properties.

Fluorenone as a scaffold for bioactive derivatives.

In microorganisms, fluorene can be degraded through a pathway where fluorenone is a key intermediate. This pathway is of interest in environmental science and bioremediation.

Microbial degradation pathway of fluorene.

Safety and Handling

Fluorenone is considered to have low to moderate toxicity. However, as with all laboratory chemicals, it should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[9]

Applications in Drug Development and Research

The fluorenone core is a privileged structure in medicinal chemistry due to its rigid, planar nature which allows for predictable interactions with biological targets. While fluorenone itself is primarily used as a synthetic intermediate, its derivatives have shown significant potential in various therapeutic areas.[1]

-

Antimalarial Drugs: Fluorenone is a precursor in the synthesis of certain antimalarial compounds.[1]

-

Anticancer Agents: Numerous fluorenone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

-

Antiviral and Antimicrobial Agents: The fluorenone scaffold has been incorporated into molecules with activity against viruses and bacteria.

-

Materials Science: Its photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Intracellular Signal Modulation by Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Human Schwann Cells in vitro III. Analytical Methods and a Practical Approach for Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

fluorenone mechanism of action in biological systems

An In-depth Technical Guide on the Core Mechanism of Action of Fluorenone in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorenone, a polycyclic aromatic hydrocarbon with the chemical formula C₁₃H₈O, and its derivatives have emerged as a significant scaffold in medicinal chemistry.[1] This class of compounds exhibits a broad spectrum of biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties.[2][3] The rigid, planar structure of the fluorenone core provides a versatile framework for chemical modifications, allowing for the fine-tuning of its pharmacological profile to target various cellular processes and enzymes.[4][5] This guide provides a comprehensive overview of the known mechanisms of action of fluorenone derivatives in biological systems, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Anticancer Mechanisms of Action

Fluorenone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2] Their anticancer activity is often multifactorial, involving the induction of programmed cell death, inhibition of critical cell survival pathways, and interference with DNA replication.

Induction of Reactive Oxygen Species (ROS) and Apoptosis

A primary mechanism by which fluorenone compounds exert their anticancer effects is through the generation of reactive oxygen species (ROS).[2][6] The accumulation of ROS disrupts cellular homeostasis and triggers apoptosis (programmed cell death) through both intrinsic (mitochondrial-mediated) and extrinsic (receptor-mediated) pathways.[6]

For instance, the novel derivative 9-methanesulfonylmethylene-2, 3-dimethoxy-9H-fluorene (MSDF) was found to promote ROS generation in human hepatocellular carcinoma (HCC) cells, leading to the activation of apoptosis.[6] This process is often accompanied by autophagy, a cellular survival mechanism during oxidative stress.[6] In addition to apoptosis, MSDF was also observed to cause anoikis, a form of cell death that occurs when cells detach from the extracellular matrix.[6]

Inhibition of Pro-Survival Signaling Pathways

Fluorenone derivatives have been shown to suppress key signaling pathways that are crucial for cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.[6] The inhibition of these pathways prevents downstream signaling that would otherwise promote cell growth and inhibit apoptosis.

DNA Topoisomerase I Inhibition

Certain 2,7-diamidofluorenone analogs have been identified as inhibitors of DNA topoisomerase I.[7] This enzyme is critical for relieving torsional stress in DNA during replication and transcription. By inhibiting topoisomerase I, these compounds prevent DNA relaxation, leading to replication fork collapse and ultimately, cell death.[7] Compound 3c from this series was found to be the most active agent, with a GI50 of 1.66 μM, and was shown to attenuate topoisomerase I-mediated DNA relaxation at low micromolar concentrations.[7]

Quantitative Data: Anticancer Activity

The anticancer potency of various fluorenone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50).

| Fluorenone Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 1,1'-(9,9-dihexyl-9H- fluorene-2,7- diyl)bis(...) | HeLa (Cervical Cancer) | 37.76 | [2] |

| 6FD-derived PI | A431 (Epidermoid Carcinoma) | 29.3 | [2] |

| Conjugate 8g (with pyrimidinyl group) | HCT-116 (Colon Cancer) | 5.6 | [2] |

| LSO278 | HCT-116 (Colon Cancer) | 23.4 | [2] |

| LSO278 | MOLM-13 (AML) | 18.7 | [2] |

| LSO272 | MOLM-13 (AML) | 12.5 | [2] |

| Compound 3c (2,7-diamidofluorenone) | NCI 60-cell panel (mean) | 1.66 | [7] |

Antimicrobial and Antiviral Mechanisms

The fluorenone scaffold is also a promising base for the development of new antimicrobial and antiviral agents, addressing the challenge of growing drug resistance.

Antifungal and Antibiofilm Activity

Fluorene (B118485) derivatives have demonstrated potent activity against fungi, notably Candida albicans, including fluconazole-resistant strains.[4] The hydrophobic nature of these compounds allows them to interact with and disrupt microbial membranes, leading to a loss of integrity and permeability.[4] For example, 9,9-bis(4-hydroxyphenyl) fluorene (BHPF) showed 97% inhibition of C. albicans biofilm formation at a concentration of 10 μg/mL.[4] The mechanism also involves the inhibition of crucial virulence factors like hyphal formation and cell aggregation.[4]

Antiviral Activity: Protease Inhibition

In the context of viral diseases, sulfonamide derivatives of 9-fluorenone (B1672902) have been identified as inhibitors of SARS-CoV-2 proteases.[5] Tilorone, a known antiviral with a fluorenone scaffold, was found to have weak activity against the papain-like protease (PLpro). However, newly synthesized derivatives showed significantly enhanced activity. Derivative 3e exhibited dual inhibition against the main protease (Mpro) (IC50 = 23 µM) and PLpro (IC50 = 6.33 µM), while derivative 3h was a selective PLpro inhibitor (IC50 = 5.94 µM).[5] This inhibition blocks viral polyprotein processing, a critical step in the viral replication cycle.

| Fluorenone Derivative | Target Enzyme | IC50 (µM) | Reference |

| 3e (sulfonamide) | SARS-CoV-2 Mpro | 23 ± 3.4 | [5] |

| 3e (sulfonamide) | SARS-CoV-2 PLpro | 6.33 ± 0.5 | [5] |

| 3h (sulfonamide) | SARS-CoV-2 PLpro | 5.94 ± 1.0 | [5] |

| Tilorone | SARS-CoV-2 PLpro | 30.7 ± 7.5 | [5] |

Neuromodulatory and Neuroprotective Actions

Fluorenone derivatives have shown affinity for various receptors in the central nervous system, indicating their potential for treating neurological disorders.

Receptor Binding Activity

-

Dopamine (B1211576) Receptors: Certain fluorenone derivatives exhibit a higher affinity for the D3 dopamine receptor compared to D2 and D4 subtypes, suggesting a potential role in modulating dopaminergic neurotransmission.[1]

-

β2-Adrenergic Receptor: A fluorenone-based compound, iodoaminoflisopolol (B1249756) (IAmF), was developed as a high-affinity antagonist for the β2-adrenergic receptor, with an apparent Kᵢ of approximately 1 nM.[8] The planar fluorenone ring serves as both the binding pharmacophore and a photoactivatable center, making it a useful probe for studying receptor-ligand interactions.[8]

-

α7-Nicotinic Acetylcholine (B1216132) Receptors (α7-nAChRs): A series of 9H-fluoren-9-one derivatives have been synthesized as ligands for α7-nAChRs, which are implicated in cognitive function and neurodegenerative diseases. A meta-iodine substituted derivative showed a high binding affinity with a Kᵢ value of 9.3 nM, making it a promising candidate for imaging these receptors in the brain.[9][10]

| Fluorenone Derivative | Target Receptor | Binding Affinity (Kᵢ) | Reference |

| Iodoaminoflisopolol (IAmF) | β2-Adrenergic Receptor | ~1 nM | [8] |

| Meta-iodine substituted 5 | α7-Nicotinic Acetylcholine | 9.3 nM | [9][10] |

Neuroprotective Effects

Beyond receptor binding, some fluorene derivatives exhibit neuroprotective properties.[2] While direct mechanistic studies on fluorenone are emerging, related compounds have been shown to prevent oxidative stress, neuroinflammation, and apoptosis in models of Alzheimer's disease.[11] These effects are crucial for addressing complex neurodegenerative disorders.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are summaries of key experimental protocols used to evaluate the biological activity of fluorenone derivatives.

Sulforhodamine B (SRB) Assay for Anticancer Activity

This assay is used to measure drug-induced cytotoxicity and cell proliferation.

-

Cell Plating: Tumor cells are plated in 96-well plates and incubated to allow for attachment.

-

Compound Addition: The synthesized fluorenone compounds are added at various concentrations.

-

Incubation: Cells are exposed to the compounds for a specified period (e.g., 48 hours).

-

Cell Fixation: Adherent cells are fixed in situ by adding cold trichloroacetic acid (TCA).

-

Staining: After washing, the cells are stained with a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization and Measurement: The protein-bound dye is solubilized with a 10 mM Tris base solution. The absorbance is read on a plate reader at a wavelength of approximately 515 nm. The GI50 value is then calculated.[7]

FRET-based Protease Inhibition Assay (for SARS-CoV-2)

This high-throughput screening method is used to identify inhibitors of viral proteases.

-

Assay Principle: The assay uses a substrate peptide containing a fluorescence resonance energy transfer (FRET) pair (e.g., a fluorophore and a quencher). When the peptide is intact, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Reaction Mixture: The reaction is prepared in a 96- or 384-well plate containing the protease (Mpro or PLpro) in an appropriate assay buffer.

-

Inhibitor Addition: The fluorenone derivatives are added to the wells at various concentrations and pre-incubated with the enzyme.

-

Reaction Initiation: The FRET substrate is added to initiate the reaction.

-

Fluorescence Monitoring: The fluorescence intensity is measured over time using a plate reader.

-

Data Analysis: The rate of reaction is determined from the slope of the fluorescence versus time plot. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[5]

In Vitro Receptor Binding Assay (Radioligand Displacement)

This method is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Assay Components: The assay includes a source of the target receptor (e.g., cell membrane preparations), a radiolabeled ligand known to bind to the receptor with high affinity, and the unlabeled test compound (fluorenone derivative) at varying concentrations.

-

Incubation: The components are incubated together in a buffer solution until binding equilibrium is reached. The unlabeled test compound competes with the radioligand for binding to the receptor.

-

Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand, typically by rapid vacuum filtration through a glass fiber filter that traps the cell membranes.

-

Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[8][10]

Conclusion and Future Perspectives

The fluorenone scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a wide array of biological activities. The mechanisms of action are diverse, ranging from the induction of oxidative stress and apoptosis in cancer cells to the specific inhibition of viral enzymes and modulation of neuronal receptors. The ability to functionalize the fluorenone core at multiple positions allows for the generation of large chemical libraries, enhancing the potential for discovering novel therapeutic agents. Future research should focus on elucidating the precise molecular interactions between fluorenone derivatives and their biological targets, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their therapeutic potential in preclinical and clinical studies for various diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 4. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antiproliferative evaluation of fluorenone analogs with DNA topoisomerase I inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A high-affinity fluorenone-based beta 2-adrenergic receptor antagonist with a photoactivatable pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioiodinated 9-fluorenone derivatives for imaging α7-nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioiodinated 9-fluorenone derivatives for imaging α7-nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorenone Core: A Technical Guide to its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorenone, a polycyclic aromatic ketone, and its derivatives represent a significant class of organic compounds with a rich history and a wide array of applications. From their origins in the study of coal tar derivatives to their current use in the development of advanced materials and pharmaceuticals, fluorenones have been a subject of continuous interest in the scientific community.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery and history of fluorenone compounds, detailed experimental protocols for their synthesis, and an exploration of the mechanisms of action of bioactive derivatives.

Historical Overview: The Discovery and Early Synthesis of Fluorenone

The story of fluorenone is intrinsically linked to its hydrocarbon precursor, fluorene (B118485).

1.1. The Discovery of Fluorene (1867)

In 1867, the French chemist Marcellin Berthelot first isolated fluorene from coal tar.[3] Initially, he named the compound "diphenylenemethane." The name "fluorene" was later suggested due to the violet fluorescence it exhibits.

1.2. Early Investigations and the First Syntheses of Fluorenone

While fluorene was discovered in 1867, the first definitive synthesis of its oxidized form, 9-fluorenone (B1672902), is documented in the early 20th century. One of the earliest comprehensive studies on the preparation of fluorenone was published in 1931 by E. H. Huntress, E. B. Hershberg, and I. S. Cliff in the Journal of the American Chemical Society. Their work detailed two primary methods for the synthesis of fluorenone, which laid the groundwork for future investigations.[1]

Early research into fluorenone chemistry was also influenced by the work of notable chemists of the era, though direct attribution for the very first synthesis remains a subject of historical chemical literature research. The primary methods that emerged from this early period were the oxidation of fluorene and the cyclization of biphenyl (B1667301) derivatives.

Synthetic Methodologies for Fluorenone and its Derivatives

The synthesis of the fluorenone core has evolved significantly over the past century, from harsh oxidation conditions to highly efficient and selective modern catalytic methods.

2.1. Oxidation of Fluorene

The most common and historically significant method for preparing fluorenone is the oxidation of the methylene (B1212753) bridge of fluorene.

2.1.1. Chromic Acid Oxidation

One of the classical methods for oxidizing fluorene involves the use of strong oxidizing agents like sodium dichromate in glacial acetic acid. This method, while effective, utilizes stoichiometric amounts of a heavy metal reagent.

2.1.2. Air Oxidation in Basic Media

A more economical and environmentally benign approach is the use of air or oxygen as the oxidant in the presence of a strong base. This method typically involves dissolving fluorene in a high-boiling solvent and treating it with a base such as sodium hydroxide (B78521) or potassium hydroxide while bubbling air through the mixture.

2.2. Synthesis from Diphenic Acid

An alternative classical route to fluorenone involves the intramolecular cyclization of diphenic acid (biphenyl-2,2'-dicarboxylic acid) in the presence of a strong acid, such as concentrated sulfuric acid.

2.3. Modern Catalytic Methods

The advent of transition metal catalysis has revolutionized the synthesis of fluorenone and its derivatives, offering milder reaction conditions, higher yields, and greater functional group tolerance.

2.3.1. Palladium-Catalyzed Carbonylative Cyclization

A powerful modern method involves the palladium-catalyzed cyclocarbonylation of o-halobiaryls.[4][5][6] This reaction introduces the carbonyl group via carbon monoxide and facilitates the formation of the five-membered ring in a single step.

Quantitative Data

The following tables summarize key quantitative data for fluorenone and representative synthesis methods.

Table 1: Physical Properties of 9-Fluorenone [3][7]

| Property | Value |

| Molecular Formula | C₁₃H₈O |

| Molar Mass | 180.21 g/mol |

| Melting Point | 84 °C |

| Boiling Point | 341.5 °C |

| Appearance | Bright yellow solid |

| Solubility | Insoluble in water; soluble in ethanol (B145695), ether, acetone, benzene |

Table 2: Comparison of Selected Synthetic Methods for 9-Fluorenone

| Method | Oxidant/Catalyst | Solvent | Temperature | Yield | Reference | | --- | --- | --- | --- | --- | | Chromic Acid Oxidation | Na₂Cr₂O₇ | Glacial Acetic Acid | Reflux | ~70-80% |[8] | | Air Oxidation | NaOH / Air | High-boiling organic solvent | >100 °C | Variable, up to 95% |[9][10] | | From Diphenic Acid | Conc. H₂SO₄ | - | 120-140 °C | ~85-90% |[1] | | Pd-Catalyzed Carbonylation | Pd(OAc)₂, CO | DMF | 110 °C | >90% |[4] |

Detailed Experimental Protocols

4.1. Classical Method: Oxidation of Fluorene with Sodium Dichromate [8]

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of fluorene in 100 mL of glacial acetic acid by gentle heating.

-

Preparation of Oxidant: In a separate beaker, dissolve 20.0 g of sodium dichromate dihydrate in 50 mL of glacial acetic acid.

-

Reaction: Slowly add the sodium dichromate solution to the fluorene solution. The mixture will turn green and exotherm. Maintain the reaction at reflux for 1 hour.

-

Work-up: Cool the reaction mixture and pour it into 500 mL of cold water.

-

Isolation: Collect the precipitated yellow solid by vacuum filtration and wash thoroughly with water.

-

Purification: Recrystallize the crude fluorenone from ethanol to obtain bright yellow needles.

4.2. Modern Method: Palladium-Catalyzed Cyclocarbonylation of 2-Iodobiphenyl (B1664525) [4][6]

-

Reaction Setup: To a dry Schlenk tube, add 2-iodobiphenyl (1.0 mmol), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol), and a suitable phosphine (B1218219) ligand (e.g., triphenylphosphine, 0.04 mmol).

-

Solvent and Base: Add 10 mL of a dry, degassed solvent such as dimethylformamide (DMF) and a base (e.g., potassium carbonate, 2.0 mmol).

-

Carbon Monoxide Atmosphere: Purge the flask with carbon monoxide (CO) gas and maintain a CO atmosphere (balloon).

-

Reaction: Heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC or GC.

-

Work-up: Cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel to afford pure 9-fluorenone.

Bioactive Fluorenone Compounds and Signaling Pathways

Several fluorenone derivatives have been found to possess significant biological activities, including antiviral and anticancer properties.[1][2][11]

5.1. Tilorone: An Antiviral Agent

Tilorone is a fluorenone derivative known for its broad-spectrum antiviral activity. Its mechanism of action involves the induction of interferon, a key component of the innate immune system. Tilorone is believed to act as an agonist of the RIG-I-like receptor (RLR) signaling pathway.[12]

5.2. Fluorenone Derivatives as Anticancer Agents

Certain fluorenone derivatives have demonstrated promising anticancer activity. Their mechanisms of action can be multifaceted, including the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK and PI3K/Akt pathways.

Workflow of Fluorenone Synthesis Development

The historical development of fluorenone synthesis can be visualized as a progression from classical, often harsh, methods to more refined and efficient modern techniques.

Conclusion

The journey of fluorenone compounds, from their discovery in the byproducts of coal processing to their synthesis via sophisticated catalytic methods, showcases the remarkable progress of organic chemistry. The versatility of the fluorenone core continues to inspire the development of novel materials and therapeutic agents. This guide serves as a foundational resource for researchers and professionals, providing a historical perspective, practical synthetic protocols, and insights into the biological mechanisms of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fluorene - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Fluoren-9-ones via Palladium-Catalyzed Cyclocarbonylation of o-Halobiaryls [organic-chemistry.org]

- 5. Synthesis of fluoren-9-ones via palladium-catalyzed cyclocarbonylation of o-halobiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scribd.com [scribd.com]

- 9. WO2017177531A1 - Method for preparing 9-fluorenone from fluorene - Google Patents [patents.google.com]

- 10. CN103787858A - Method for preparing 9-fluorenone through fluorene - Google Patents [patents.google.com]

- 11. Design, synthesis and antiproliferative evaluation of fluorenone analogs with DNA topoisomerase I inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tilorone: a Broad-Spectrum Antiviral Invented in the USA and Commercialized in Russia and beyond - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Fluorenone and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core spectroscopic techniques used to characterize fluorenone and its diverse analogues. Fluorenone, a polycyclic aromatic ketone, and its derivatives are of significant interest in medicinal chemistry, materials science, and organic electronics due to their unique photophysical and biological properties. A thorough understanding of their spectroscopic signatures is paramount for structure elucidation, purity assessment, and the investigation of their interactions in various chemical and biological systems.

This document details the principles and experimental protocols for Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Quantitative data are summarized in comparative tables, and key experimental workflows and relationships are visualized using diagrams.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For fluorenone and its analogues, the spectra are characterized by absorptions arising from π→π* and n→π* transitions of the conjugated aromatic system and the carbonyl group.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the analyte (e.g., fluorenone) in a UV-transparent solvent, such as cyclohexane, ethanol, or acetonitrile. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.[1]

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.[2]

-

Reference : Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Measurement : Fill a matched quartz cuvette with the sample solution. Place both cuvettes in the spectrophotometer.

-

Data Acquisition : Scan the sample over a wavelength range of approximately 200–600 nm.[3] Record the absorbance as a function of wavelength. The wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity (ε) are key parameters.

UV-Vis Absorption Data

The position and intensity of absorption bands are sensitive to the solvent polarity and the nature of substituents on the fluorenone core. Electron-donating groups (e.g., -OCH₃) tend to cause a bathochromic (red) shift, while electron-withdrawing groups (e.g., -NO₂) can also shift the absorption maxima.

| Compound | Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Fluorenone | Dioxane | 258, 294, 328, 378 | 79433, 4169, 776, 269 | [4] |

| Hexane | 380 | Not specified | [5] | |

| Acetonitrile | ~375 | Not specified | [5][6] | |

| Ethanol | Not specified | Not specified | [7] | |

| 2-Methoxyfluorenone | Acetonitrile | ~430 | ~4000 | [6][8] |

| 2,7-Dinitrofluorenone | Not specified | Not specified | Not specified | [9] |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic structure of the excited states of a molecule. Many fluorenone analogues are fluorescent, and their emission properties are strongly influenced by their chemical environment.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the analyte (typically with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects) in a suitable solvent.

-

Instrumentation : Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).[10]

-

Measurement :

-

Record the absorption spectrum to determine the optimal excitation wavelength (λₑₓ), usually at an absorption maximum.

-

Set the excitation wavelength and scan the emission monochromator to record the fluorescence spectrum.

-

-

Quantum Yield Determination : The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) or perylene) using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[11]

Fluorescence Emission Data

The fluorescence of fluorenone is highly sensitive to solvent polarity. In nonpolar solvents, the emission is weak, but it increases significantly in polar aprotic solvents.[7] Substituents also play a crucial role in modulating the fluorescence properties.

| Compound | Solvent | λₑₓ (nm) | λₑₘ (nm) | Quantum Yield (Φf) | Reference |

| Fluorenone | Hexane | 400 | 500 | ~0.01 (inferred) | [5] |

| Acetonitrile | ~375 | ~530 | 0.027 | [8] | |

| Methanol | 400 | 570 | Very low | [5][7] | |

| 2-Methoxyfluorenone | Acetonitrile | ~430 | ~540 | < 0.01 | [6][8] |

| 3-Methoxyfluorenone | Acetonitrile | ~375 | ~530 | ~0.03 | [8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-20 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[13]

-

Data Acquisition :

-

¹H NMR : Acquire the proton NMR spectrum. Typical parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR : Acquire the carbon-13 NMR spectrum. This usually requires a larger number of scans due to the low natural abundance of ¹³C. The spectral width is typically ~220 ppm.

-

2D NMR : If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in complex structural assignments.

-

NMR Spectral Data (in CDCl₃)

The aromatic protons of fluorenone typically resonate between 7.2 and 7.7 ppm.[6] The carbonyl carbon has a characteristic chemical shift far downfield, around 194 ppm.[14]

| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |

| Fluorenone | ¹H | 7.27, 7.48, 7.64 | [6] |

| ¹³C | 120.7, 124.7, 129.5, 134.6, 135.1, 144.9, 194.3 | [14] | |

| Fluorenone Thiosemicarbazone Analogues | ¹H (aromatic) | 7.30 - 7.73 | [15] |

| ¹³C (C=O) | Signal disappears | [15][16] | |

| ¹³C (C=N) | 154.7 - 159.2 | [15][16] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy (Solid Sample)

-

Sample Preparation (Thin Solid Film) :

-

Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride, acetone).[11][17]

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[17]

-

-

Sample Preparation (KBr Pellet) :

-

Grind a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a translucent pellet using a mechanical press.[5]

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Place the prepared sample in the spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Key IR Absorption Bands

The most prominent feature in the IR spectrum of fluorenone and its analogues is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

| Compound | Functional Group | Absorption Range (cm⁻¹) | Reference |

| Fluorenone | C=O (Aryl Ketone) | ~1715 | [18] |

| C=C (Aromatic) | ~1600 | [4] | |

| C-H (Aromatic) | ~3050 | [6] | |

| 2,7-Dinitrofluorenone | C=O | ~1720 | [16] |

| NO₂ (asymmetric stretch) | ~1530 | [16] | |

| NO₂ (symmetric stretch) | ~1350 | [16] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction : The sample is introduced into the ion source, typically after being separated by gas chromatography (GC-MS) or by using a direct insertion probe. The sample must be volatile.

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[19] This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Fragmentation : The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments.[20][21]

-

Mass Analysis : The ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectrometry Data

The molecular ion peak (M⁺•) confirms the molecular weight of the compound. The fragmentation pattern provides a fingerprint that can be used for structural confirmation.

| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) | Reference |

| Fluorenone | C₁₃H₈O | 180.2 g/mol | 180 (M⁺•), 152 ([M-CO]⁺•), 151, 150 | [4][9] |

| 2,7-Dinitrofluorenone | C₁₃H₆N₂O₅ | 270.2 g/mol | 270 (M⁺•), fragments from nitro group loss | [9][14][22] |

Visualizations

The following diagrams illustrate a typical workflow for spectroscopic analysis and the relationship between chemical structure and spectroscopic properties.

Caption: General experimental workflow for the spectroscopic analysis of fluorenone analogues.

Caption: Logical relationship between structural modification and observed spectroscopic properties.

References

- 1. mdpi.com [mdpi.com]

- 2. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Ketone - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. 2,7-Dinitro-9-fluorenone | 31551-45-8 | Benchchem [benchchem.com]

- 10. jascoinc.com [jascoinc.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. youtube.com [youtube.com]

- 13. modgraph.co.uk [modgraph.co.uk]

- 14. 9H-Fluoren-9-one, 2,7-dinitro- [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. 2,7-Dinitro-9-fluorenone(31551-45-8) IR2 spectrum [chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 19. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 20. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 21. rroij.com [rroij.com]

- 22. 2,7-Dinitro-9-fluorenone | C13H6N2O5 | CID 35842 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Fluorenone in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of fluorenone, a key aromatic ketone, in a range of common organic solvents. Understanding the solubility of fluorenone is critical for its application in organic synthesis, pharmaceutical development, and materials science, where it serves as a versatile precursor. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of a typical experimental workflow.

Quantitative Solubility of Fluorenone

The solubility of fluorenone in various organic solvents has been experimentally determined and is presented here as the mole fraction (x) at different temperatures. This data is crucial for designing crystallization processes, selecting appropriate reaction solvents, and formulating fluorenone-based compounds.

Table 1: Mole Fraction Solubility (x) of Fluorenone in Various Organic Solvents at Temperatures from 283.15 K to 323.15 K

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Ethyl Acetate |

| 283.15 | 0.0031 | 0.0062 | 0.0078 | 0.0051 | 0.0092 | 0.0783 |

| 288.15 | 0.0042 | 0.0081 | 0.0101 | 0.0067 | 0.0118 | 0.0945 |

| 293.15 | 0.0056 | 0.0104 | 0.0128 | 0.0086 | 0.0149 | 0.1134 |

| 298.15 | 0.0074 | 0.0133 | 0.0161 | 0.0110 | 0.0187 | 0.1356 |

| 303.15 | 0.0097 | 0.0168 | 0.0201 | 0.0139 | 0.0233 | 0.1613 |

| 308.15 | 0.0125 | 0.0211 | 0.0249 | 0.0175 | 0.0288 | 0.1911 |

| 313.15 | 0.0160 | 0.0264 | 0.0307 | 0.0219 | 0.0355 | 0.2255 |

| 318.15 | 0.0202 | 0.0328 | 0.0377 | 0.0272 | 0.0435 | 0.2651 |

| 323.15 | 0.0253 | 0.0405 | 0.0460 | 0.0336 | 0.0530 | 0.3106 |

Table 2: Mole Fraction Solubility (x) of Fluorenone in Various Organic Solvents at Temperatures from 283.15 K to 323.15 K (Continued)

| Temperature (K) | Acetone | 2-Butanone | Cyclopentanone | Cyclohexanone | Toluene |

| 283.15 | 0.1174 | 0.1385 | 0.2314 | 0.1896 | 0.1162 |

| 288.15 | 0.1386 | 0.1612 | 0.2643 | 0.2188 | 0.1389 |

| 293.15 | 0.1629 | 0.1873 | 0.3011 | 0.2523 | 0.1651 |

| 298.15 | 0.1908 | 0.2173 | 0.3423 | 0.2906 | 0.1953 |

| 303.15 | 0.2228 | 0.2516 | 0.3885 | 0.3341 | 0.2299 |

| 308.15 | 0.2594 | 0.2908 | 0.4399 | 0.3835 | 0.2696 |

| 313.15 | 0.3011 | 0.3355 | 0.4972 | 0.4391 | 0.3149 |

| 318.15 | 0.3486 | 0.3862 | 0.5599 | 0.5015 | 0.3665 |

| 323.15 | 0.4024 | 0.4435 | 0.6288 | 0.5711 | 0.4251 |

Note: The data presented in these tables is compiled from publicly available scientific literature. For critical applications, experimental verification is recommended.

Experimental Protocols for Solubility Determination

The accurate determination of solubility is paramount for reliable research and development. Two common and robust methods for determining the solubility of solid compounds in organic solvents are the Shake-Flask Method (a static equilibrium method) and the Laser Monitoring Technique.

2.1. Shake-Flask Method (Static Equilibrium Method)

This is a widely used and reliable method for determining thermodynamic solubility.[1]

Materials and Equipment:

-

Fluorenone (recrystallized to high purity)[2]

-

High-purity organic solvents

-

Analytical balance

-

Vials or flasks with airtight seals

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of fluorenone to a known volume or mass of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.[1]

-

Equilibration: Place the vials in a thermostatically controlled shaker and agitate at a constant temperature for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature.[3][4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to sediment.[5]

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette. Immediately filter the aliquot using a syringe filter to remove any undissolved microcrystals. This step is critical to prevent artificially high solubility readings.[6]

-

Quantification: Dilute the filtered, saturated solution with a known volume of a suitable solvent. Analyze the concentration of fluorenone in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.[3][7]

-

Calculation: From the measured concentration and the dilution factor, calculate the mole fraction solubility of fluorenone in the solvent at the given temperature.

2.2. Laser Monitoring Technique

This is a synthetic method where the dissolution or precipitation of a solid is detected by monitoring the transmission of a laser beam through the solution.[8][9]

Materials and Equipment:

-

Fluorenone

-

High-purity organic solvents

-

Jacketed glass vessel with a temperature control unit

-

Laser emitter and detector

-

Stirring mechanism (e.g., magnetic stirrer)

-

Automated solvent or solid dispensing system (optional)

Procedure:

-

Setup: Place a known amount of solvent in the jacketed glass vessel and maintain a constant temperature. The laser beam is passed through the vessel to the detector.

-

Titration with Solute (for clear solutions): Gradually add small, known amounts of fluorenone to the solvent while stirring. The solution will initially be clear, and the laser transmission will be high.

-

Saturation Point Detection: As the solution approaches saturation and the first undissolved particles appear, the laser beam will be scattered, leading to a significant drop in the detected light intensity. This point is taken as the saturation point.

-

Cooling Method (for determining solubility at different temperatures): Prepare a slightly undersaturated solution at a higher temperature. While stirring, slowly cool the solution at a controlled rate. The temperature at which the first crystals appear (detected by a sharp decrease in laser transmission) is the saturation temperature for that concentration.

-

Calculation: The solubility is calculated from the known amounts of solute and solvent at the point of saturation.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical solubility determination experiment using the shake-flask method.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. 9-Fluorenone CAS#: 486-25-9 [m.chemicalbook.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. benchchem.com [benchchem.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to Quantum Chemical Calculations for Fluorenone

Introduction

Fluorenone (9H-fluoren-9-one) is a polycyclic aromatic hydrocarbon and a crucial building block in organic synthesis, materials science, and medicinal chemistry.[1] Its unique electronic and photophysical properties, largely governed by the conjugated π-system and the carbonyl group, make it a subject of extensive research.[2][3] Quantum chemical calculations provide a powerful, non-invasive toolkit to investigate these properties at the molecular level, offering insights that complement and guide experimental work. This guide details the theoretical and practical aspects of performing such calculations on fluorenone, aimed at researchers, scientists, and professionals in drug development.

Core Computational Methodologies

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common and effective methods for studying the electronic structure and excited states of organic molecules like fluorenone.[4][5]

-

Density Functional Theory (DFT): This method calculates the electronic structure of a molecule by determining its electron density. It offers a balance between computational cost and accuracy, making it ideal for geometry optimization, frequency calculations, and determining ground-state electronic properties like molecular orbital energies.

-

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is an extension used to calculate excited-state properties.[6] It is the workhorse method for simulating UV-Vis absorption spectra by calculating vertical excitation energies and oscillator strengths.[7]

Typical Computational Workflow

The process of performing a quantum chemical calculation on fluorenone follows a logical sequence. The workflow ensures that the calculated properties are derived from a stable, realistic molecular structure.

Data Presentation: Quantitative Analysis

Quantum chemical calculations yield a wealth of quantitative data. The choice of functional and basis set significantly impacts the results.[8] Long-range corrected functionals like CAM-B3LYP are often preferred for excited state and charge transport properties.[2][9] Pople-style basis sets, such as the 6-311+G(d,p) set, are widely used as they provide a good compromise between accuracy and computational cost for organic molecules.[7][10]

Table 1: Calculated Electronic Properties of Fluorenone

This table summarizes key electronic properties calculated with different DFT functionals. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial for understanding chemical reactivity and electronic transitions.[11] The HOMO-LUMO gap (HLG) is an indicator of molecular stability and the energy required for electronic excitation.[2][12]

| Functional | Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| CAM-B3LYP | 6-311+G | -7.99 | -1.53 | 6.46 | [2] |

| WB97XD | Not Specified | -8.67 | -1.90 | 6.77 | [2] |

| PBEPBE | Not Specified | -6.64 | -2.96 | 3.68 | [2] |

| B3LYP | 6-311+G(d) | - | - | 5.48 (gas phase) | [11] |

Table 2: Calculated vs. Experimental UV-Vis Absorption Maxima (λmax) of Fluorenone

TD-DFT is used to predict the electronic absorption spectrum. The calculated maximum absorption wavelength (λmax) can be compared directly with experimental data. The solvent environment can cause shifts in the absorption spectra (solvatochromism), which can be modeled using methods like the Polarizable Continuum Model (PCM).[7][13]

| Method | Basis Set | Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Reference |

| TD-CAM-B3LYP | Not Specified | Gas Phase | 348.00 | - | [2] |

| TD-WB97XD | Not Specified | Gas Phase | 271.94 | - | [2] |

| TD-PBEPBE | Not Specified | Gas Phase | 348.06 | - | [2] |

| TD-B3LYP | 6-311++G(d,p) | Hexane | - | 380 | [14] |

| Experiment | - | Cyclohexane | - | 375 (weak band) | [15] |

| Experiment | - | Acetonitrile | - | ~385 | [14] |

Table 3: Calculated vs. Experimental Infrared (IR) Frequencies for Key Vibrational Modes

DFT frequency calculations predict the vibrational modes of the molecule, which correspond to peaks in an IR spectrum. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically multiplied by a scaling factor (e.g., ~0.96) for better agreement.[4] The carbonyl (C=O) stretch is a particularly strong and characteristic peak for fluorenone.

| Method | Basis Set | Mode Description | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Reference |

| B3LYP | 6-31G* | C=O Stretch (S1 state) | ~1550 (scaled) | ~1550 | [4] |

| Experimental | - | C=O Stretch (Ground State) | - | ~1720 | [16] |

Experimental Protocols

To validate computational results, comparison with high-quality experimental data is essential. Below are summarized methodologies for key experiments cited in the literature.

Protocol 1: UV-Visible Spectroscopy

This protocol is based on the methodology described for measuring the absorption and emission spectra of fluorenone in various solvents.[14]

-

Objective: To determine the maximum absorption wavelength (λmax) of fluorenone in different solvent environments.

-

Materials:

-

Instrumentation: A UV-Vis spectrophotometer, such as a Cary 50.[14]

-

Procedure:

-

Prepare dilute solutions of fluorenone in the desired solvents.

-

Use the pure solvent as a blank to calibrate the spectrophotometer.

-

Measure the absorption spectrum of each solution over a relevant wavelength range (e.g., 200-600 nm).

-

Identify the wavelength of maximum absorbance (λmax) for the S0 → S1 transition, which is the longest-wavelength absorption band.[14]

-

Protocol 2: Combustion Calorimetry for Enthalpy of Formation

This protocol is based on the methodology for determining the standard enthalpy of formation of crystalline fluorenone.[17]

-

Objective: To experimentally determine the standard molar enthalpy of combustion (ΔcHm°), from which the standard enthalpy of formation (ΔfHm°) can be derived.

-

Materials:

-

Purified crystalline 9-fluorenone. Purity should be verified by gas chromatography.[17]

-

Benzoic acid (for calorimeter calibration).

-

Cotton thread (for ignition).

-

-

Instrumentation: A static bomb calorimeter with a twin-valve bomb.[17]

-

Procedure:

-

Press a known mass of the crystalline fluorenone sample into a pellet.

-

Place the pellet in the bomb, which is then sealed and filled with oxygen at high pressure (e.g., 3.04 MPa).[17]

-

Place a known volume of deionized water (e.g., 1.00 cm³) inside the bomb to ensure saturation of the final atmosphere.[17]

-

Submerge the bomb in the calorimeter's water bath, and allow the system to reach thermal equilibrium.

-

Ignite the sample via the cotton thread and record the temperature change of the water bath.

-

Calculate the energy of combustion from the temperature change and the previously determined energy equivalent of the calorimeter.

-

Apply corrections for the combustion of the cotton thread and the formation of nitric acid.

-

Use the standard enthalpies of formation for CO2(g) and H2O(l) to calculate the standard enthalpy of formation of fluorenone.[17]

-

Logical Relationships in Computational Analysis

The relationship between theoretical calculations and experimental validation is cyclical and synergistic. Theoretical predictions can explain experimental observations, while experimental data are crucial for benchmarking and refining computational methods.

Conclusion

Quantum chemical calculations, particularly those employing DFT and TD-DFT, are indispensable tools for elucidating the molecular properties of fluorenone. They provide detailed insights into its geometry, electronic structure, and spectroscopic behavior, which are critical for applications in materials science and drug design. By carefully selecting computational methods and validating the results against robust experimental data, researchers can gain a predictive and fundamental understanding of this versatile molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. DFT and QTAIM analysis of fluorenol and fluorenone in molecular nanoelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. diau08.lab.nycu.edu.tw [diau08.lab.nycu.edu.tw]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Unveiling the Architecture of Fluorenone: A Technical Guide to its Crystal Structure

For Immediate Release

This technical guide offers an in-depth analysis of the crystal structure of fluorenone (C₁₃H₈O), a key aromatic ketone with significant applications in organic electronics, pharmaceuticals, and materials science. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its crystallographic parameters, a detailed breakdown of the experimental protocols for its structural determination, and visualizations of the experimental workflow and molecular packing.

Crystallographic Data Summary

The crystal structure of 9-fluorenone (B1672902) was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the orthorhombic space group Pcab with 16 molecules per unit cell.[1] Key crystallographic data are summarized in the tables below for clarity and comparative analysis.

Table 1: Crystal Data and Structure Refinement for Fluorenone.

| Parameter | Value |

| Empirical Formula | C₁₃H₈O |

| Formula Weight | 180.21 |

| Crystal System | Orthorhombic |

| Space Group | Pcab |

| Unit Cell Dimensions | |

| a | 16.068 (4) Å |

| b | 18.650 (6) Å |

| c | 12.550 (4) Å |

| Volume | 3760.8 (2.0) ų |

| Z (Molecules per unit cell) | 16 |

| Calculated Density | 1.273 g/cm³ |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.70926 Å) |

| Final R index | 0.056 |

| Observed Reflections | 1662 |

Data sourced from Luss & Smith (1972), Acta Crystallographica B28, 884-889.[1]

Table 2: Selected Bond Lengths and Angles for Fluorenone.

| Bond | Length (Å) | Angle | Degree (°) |

| C-C (benzo rings, avg.) | 1.383 (1) | C-C-O (avg.) | - |

| C-C (alternate set 1, avg.) | 1.378 (1) | C-C-C (benzo rings, set 1 avg.) | 118.0 (2) |

| C-C (alternate set 2, avg.) | 1.388 (1) | C-C-C (benzo rings, set 2 avg.) | 120.4 (2) |

| C-C (inter-ring) | Consistent with sp²-sp² single bonds | C-C-C (benzo rings, set 3 avg.) | 121.7 (2) |

Data reflects the key geometric parameters of the fluorenone molecule in its crystalline state, indicating a planar structure to within 0.025 Å.[1]

Experimental Protocols

The determination of the fluorenone crystal structure involves a multi-step process, from crystal growth to data analysis and structure refinement. The methodologies employed are detailed below.

Crystal Growth

Yellow, long prismatic crystals of fluorenone suitable for X-ray diffraction are typically grown from solution.[1] Common methods for obtaining single crystals of small organic molecules include:

-

Slow Evaporation: A saturated solution of fluorenone in a suitable solvent (e.g., ethanol, benzene-petroleum ether) is allowed to evaporate slowly at a constant temperature. This gradual increase in concentration promotes the formation of well-ordered single crystals.

-

Slow Cooling: A saturated solution of fluorenone at an elevated temperature is slowly cooled. The decrease in solubility with temperature induces crystallization.

X-ray Data Collection

A single crystal of appropriate size and quality is mounted on a goniometer head. The data for the seminal structure determination was collected using counter-recorded, single-crystal X-ray diffraction with Molybdenum Kα radiation.[1] The general workflow for data collection is as follows:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a glass fiber or loop.

-

Unit Cell Determination: The crystal is centered in the X-ray beam, and a series of diffraction images are collected to determine the unit cell parameters and crystal system.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles, measuring the intensities of the diffracted X-ray beams.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve and refine the crystal structure.

-

Structure Solution: The initial atomic positions are determined using direct methods.[1] This computational technique uses statistical relationships between the phases of the structure factors to generate an initial electron density map.

-

Structure Refinement: The atomic model is refined against the experimental data using the method of least squares.[1] This iterative process adjusts atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from a difference Fourier map and their positions and isotropic temperature factors are also refined.[1] The quality of the final refined structure is assessed by the R-factor, which should be as low as possible (the final R index for the fluorenone structure was 0.056).[1]

Visualizations

The following diagrams illustrate the experimental workflow for fluorenone crystal structure analysis and the resulting molecular packing in the crystal lattice.

References

Initial Toxicity Screening of Fluorenone Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies and conceptual frameworks for conducting initial toxicity screenings of fluorenone compounds. Fluorenone and its derivatives represent a significant class of aromatic ketones with diverse applications in medicinal chemistry and materials science. A thorough understanding of their potential toxicity is paramount for their safe and effective development. This document outlines key in vitro and in vivo screening assays, presents available quantitative toxicity data, and elucidates the known signaling pathways involved in fluorenone-mediated toxicity.

Introduction to Fluorenone Toxicity

Fluorenone, a polycyclic aromatic hydrocarbon, and its analogs have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. However, their planar aromatic structure raises concerns about potential toxicity, including cytotoxicity, genotoxicity, and carcinogenicity. The initial toxicity screening is a critical step in the preclinical evaluation of these compounds, aiming to identify potential hazards and guide further development.

Common toxicological endpoints for aromatic ketones include cytotoxicity, mutagenicity, clastogenicity, and organ-specific toxicities. The toxicological profile of fluorenone derivatives can be significantly influenced by the nature and position of substituents on the fluorenone core.

In Vitro Toxicity Assessment

In vitro assays are fundamental to the initial toxicity screening of fluorenone compounds, offering a rapid and cost-effective means to evaluate cytotoxicity, genotoxicity, and potential mechanisms of action.

Cytotoxicity Assays

Cytotoxicity assays are employed to determine the concentration at which a compound induces cell death. The half-maximal inhibitory concentration (IC50) is a standard metric derived from these assays, representing the concentration of a compound that inhibits a biological process by 50%.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric quantification.[1][3]

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[4][5][6] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under acidic conditions.[4][5] The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.[5]

Table 1: In Vitro Cytotoxicity of Selected Fluorenone Derivatives (IC50 values in µM)

| Compound | Cell Line | IC50 (µM) | Reference |

| 2,7-Diamidofluorenone (3c) | NCI 60-cell panel (average) | 1.66 | [1] |

| 9-methanesulfonylmethylene-2,3-dimethoxy-9H-fluorene (MSDF) | Hepatocellular Carcinoma (HCC) | Not Specified | [2] |

| 4,6-dimethyl-pyrimidinyl fluorene (B118485) derivative (8g) | HCT-116 | 5.6 | [2] |

| Tilorone analog (2c) | Various cancer cell lines | < 7 | [7] |

| Tilorone analog (5d) | Various cancer cell lines | < 10 | [7] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell line, incubation time, and assay method.

Genotoxicity Assays

Genotoxicity assays are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations.

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[8] It utilizes several strains of the bacterium Salmonella typhimurium with mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.[8] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and form colonies.[8]

The Comet assay is a sensitive technique for the detection of DNA damage in individual eukaryotic cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The length and intensity of the comet tail are proportional to the extent of DNA damage.

In Vivo Toxicity Assessment

In vivo studies in animal models are essential for evaluating the systemic toxicity of fluorenone compounds and determining their safety profile in a whole organism.

Acute Oral Toxicity (LD50)

Acute oral toxicity studies are typically conducted in rodents (rats or mice) to determine the median lethal dose (LD50), which is the single dose of a substance that is expected to cause death in 50% of the test animals.[9][10] The LD50 value is a primary indicator of the acute toxicity of a substance.[10]

Table 2: In Vivo Acute Oral Toxicity of Selected Fluorenone Derivatives (LD50 values)

| Compound | Animal Model | LD50 (mg/kg) | Reference |

| 1,5-benzothiazepine derivative (6c1) | Mice | 4786 | [8] |

| 1,5-benzothiazepine derivative (6e2) | Mice | 2542 | [8] |

| 1,5-benzothiazepine derivative (6e3) | Mice | 2039 | [8] |

| Norbornene fluoroalcohol | Rat | 3400 | [3][11] |

Note: The available in vivo LD50 data for a broad range of fluorenone derivatives is limited in the public domain. The values presented here are for related heterocyclic compounds and are included for illustrative purposes.

Mechanisms of Toxicity and Signaling Pathways

Understanding the molecular mechanisms underlying the toxicity of fluorenone compounds is crucial for predicting their adverse effects and for the rational design of safer analogs. Several studies suggest that the toxicity of certain fluorenone derivatives is mediated through the induction of apoptosis (programmed cell death), often initiated by DNA damage.

Topoisomerase Inhibition